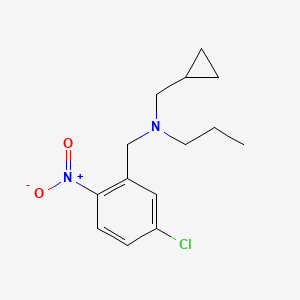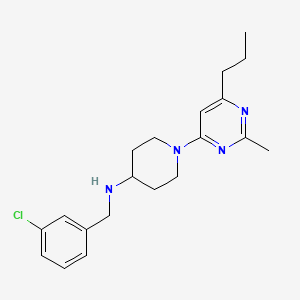
1-(1-cyclohexyl-5-hydroxy-2-methyl-1H-indol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- This compound is related to several indole derivatives, a class of compounds known for their significance in organic chemistry and medicinal applications.
Synthesis Analysis
- A related compound, 3-hydroxy-5,5-dimethyl-2-[phenyl(phenylthio)methyl]cyclohex-2-enone, is synthesized via one-pot three-component reactions involving aromatic aldehyde, substituted thiophenol, and 5,5-dimethyl-1,3-cyclohexanedione catalyzed by p-dodecylbenzene sulfonic acid under ultrasound. This method provides high yields and simple work-up procedures, offering a novel synthesis pathway for thioether derivatives (Song et al., 2015).
Molecular Structure Analysis
- The crystal structure of a similar compound, 1-[3-methyl-5-(2,6,6-trimethyl-cyclohex-1-enyl)-4,5-dihydro-pyrazol-1-yl]-ethanone, has been determined by single-crystal X-ray diffraction, providing insights into the structural characteristics of related indole derivatives (Mehdi et al., 2013).
Chemical Reactions and Properties
- Indole derivatives are known to participate in various chemical reactions, such as 1,3-dipolar cycloaddition, which can yield complex spiro systems or undergo transformations into multi-cyclic structures, demonstrating their reactivity and versatility in organic synthesis (Ong & Chien, 1996).
Physical Properties Analysis
- Physical properties like melting points, crystal structures, and tautomeric forms can be determined using techniques like X-ray diffraction, as shown in studies of related compounds (Odabaşoǧlu et al., 2003).
Chemical Properties Analysis
- The chemical properties of indole derivatives can be explored through spectroscopic methods like FTIR, NMR, and mass spectrometry, which provide detailed insights into their molecular structure and functional groups (Shtamburg et al., 2018).
Propiedades
IUPAC Name |
1-(1-cyclohexyl-5-hydroxy-2-methylindol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-11-17(12(2)19)15-10-14(20)8-9-16(15)18(11)13-6-4-3-5-7-13/h8-10,13,20H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXQNGVTGNTRQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3CCCCC3)C=CC(=C2)O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-cyclohexyl-5-hydroxy-2-methyl-1H-indol-3-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-N-(2-methylphenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5673147.png)

![(1S*,5R*)-6-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5673175.png)
![2-(methylthio)-6-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyrimidin-4-amine](/img/structure/B5673181.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(3-fluoro-2-pyridinyl)-3-pyrrolidinyl]cyclobutanecarboxamide hydrochloride](/img/structure/B5673193.png)
![4-(4-{[1-(2-phenylethyl)piperidin-4-yl]oxy}benzoyl)morpholine](/img/structure/B5673200.png)
![1-allyl-5-[4-(diethylamino)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5673204.png)
![1-[2-(4-nitrophenoxy)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5673208.png)
![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-5-methyl-2-furamide](/img/structure/B5673223.png)
![1-ethyl-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5673232.png)
![6-methyl-9-nitro-6H-indolo[2,3-b]quinoxaline](/img/structure/B5673242.png)
![2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5673248.png)
![1-methyl-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B5673255.png)